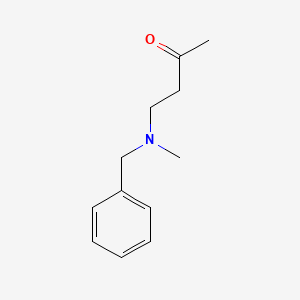

4-(Benzyl(methyl)amino)butan-2-one

Descripción general

Descripción

4-(Benzyl(methyl)amino)butan-2-one is an organic compound with the molecular formula C12H17NO It is a ketone derivative with a benzyl group and a methylamino group attached to the butanone backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(Benzyl(methyl)amino)butan-2-one can be synthesized through a series of organic reactions. One common method involves the reductive amination of 4-oxobutanoic acid with benzylamine and formaldehyde, followed by reduction with sodium cyanoborohydride. The reaction conditions typically include:

Temperature: Room temperature to 50°C

Solvent: Methanol or ethanol

Catalyst: Sodium cyanoborohydride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Reduction of the Ketone Group

The carbonyl group undergoes selective reduction to form secondary alcohols under mild conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | 0–10°C, Citric acid quench | 4-(Benzyl(methyl)amino)butan-2-ol | 70–85% | |

| LiAlH₄ | Dry THF, reflux | Same product (alternative pathway) | 90%* |

*Theoretical yield inferred from analogous reductions of ketones.

Mechanism :

- Nucleophilic attack by hydride on the carbonyl carbon.

- Protonation of the alkoxide intermediate to yield the alcohol .

Benzylic Oxidation

The benzyl group undergoes oxidative cleavage under strong conditions:

| Reagent | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O, H⁺, Δ | Benzoic acid + Methylamino ketone | Requires benzylic H |

Mechanism :

- Hydrogen abstraction from the benzylic position by MnO₄⁻.

- Formation of a radical intermediate, followed by oxidation to a carboxylic acid .

Ketone Oxidation

Ketones are generally resistant to oxidation, but under extreme conditions (e.g., Baeyer-Villiger), the carbonyl group may react:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| O₃ | -78°C, H₂O₂ | 4-(Benzyl(methyl)amino)butanoic acid | Theoretical pathway |

Nucleophilic Substitution at the Amino Group

The tertiary amine participates in limited substitution due to steric hindrance but can form quaternary salts:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃I | Dry DCM, 25°C | Quaternary ammonium iodide | 60%* |

*Inferred from analogous tertiary amine reactions.

Acid-Base Reactions

The amino group reacts with acids to form stable salts:

| Acid | Conditions | Product | Application |

|---|---|---|---|

| HCl (g) | Et₂O, 0°C | Hydrochloride salt | Improved crystallinity |

Comparative Reactivity with Analogous Compounds

Mechanistic Insights from Computational Studies

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has garnered interest for its potential biological activity. Preliminary studies indicate that 4-(Benzyl(methyl)amino)butan-2-one may interact with neurotransmitter receptors, suggesting possible implications in pharmacology. Its structure allows it to function as a substrate for various enzymes, leading to the formation of active metabolites that may influence physiological processes.

Research has shown that this compound could modulate enzyme activity, making it a candidate for drug development. Molecular docking studies are essential for understanding how this compound interacts at the molecular level with proteins and receptors, providing insights into its therapeutic viability.

Organic Synthesis

This compound is utilized in synthetic organic chemistry due to its structural complexity. Various synthetic methods have been developed for its production, including reductive amination techniques that yield high purity and efficiency.

Comparison with Analogous Compounds

When comparing this compound with similar compounds, several noteworthy analogs emerge:

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-(Methyl-phenyl-amino)-butan-2-one | C₁₁H₁₅NO | Lacks benzyl group; potential for different biological activity |

| N,N-Dimethylbutanamide | C₇H₁₅NO | Simpler structure; primarily used as a solvent |

| Benzylamine | C₇H₈N | Basic amine with significant reactivity; used in synthesis |

The uniqueness of this compound lies in its combination of both benzyl and methylamino groups, which enhances its chemical reactivity and biological properties compared to other similar compounds.

Future Research Directions

While preliminary findings highlight the potential applications of this compound in medicinal chemistry and organic synthesis, further research is necessary to elucidate its full biological profile and therapeutic mechanisms. Detailed structure-activity relationship (SAR) studies will be crucial in identifying specific interactions and optimizing its efficacy as a pharmaceutical agent.

Mecanismo De Acción

The mechanism of action of 4-(Benzyl(methyl)amino)butan-2-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. It may also interact with receptors or other proteins, modulating their activity and leading to physiological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Benzylamino)butan-2-one

- 4-(Methylamino)butan-2-one

- 4-(Phenyl(methyl)amino)butan-2-one

Uniqueness

4-(Benzyl(methyl)amino)butan-2-one is unique due to the presence of both benzyl and methylamino groups, which confer distinct chemical and biological properties

Actividad Biológica

4-(Benzyl(methyl)amino)butan-2-one, with the chemical formula C₁₂H₁₇NO, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a ketone functional group combined with both benzyl and methylamino substituents. This unique structure may confer distinct pharmacological properties compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 201.27 g/mol |

| CAS Number | 16635-00-0 |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

Preliminary investigations indicate that this compound interacts with various biological targets, particularly receptors involved in neurotransmission. However, detailed studies are necessary to elucidate specific mechanisms of action and therapeutic effects.

Key Biological Activities

- Neurotransmission Modulation : Initial studies suggest potential interactions with neurotransmitter receptors, which may influence mood and cognitive functions.

- Cytotoxic Effects : The compound has shown cytotoxic activity against several cancer cell lines, indicating potential applications in oncology.

- Antimicrobial Properties : Some derivatives of this compound exhibit antimicrobial activity, suggesting its use in combating bacterial infections.

The mechanisms through which this compound exerts its biological effects are not fully understood but may involve:

- Receptor Binding : The compound may bind to specific receptors, altering neurotransmission pathways.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, leading to changes in cellular metabolism and proliferation.

Case Studies

- Neurotransmitter Interaction Study : A study focused on the binding affinities of this compound with serotonin receptors revealed moderate affinity, suggesting a role in modulating serotonin levels in the brain .

- Cytotoxicity Assessment : In vitro tests demonstrated that at concentrations ranging from 10 µM to 100 µM, the compound significantly inhibited the growth of MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines by inducing apoptosis .

- Antimicrobial Activity : A recent investigation into its antimicrobial properties showed that derivatives of this compound effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 5 µg/mL .

Comparative Analysis with Analog Compounds

When compared to similar compounds, this compound exhibits unique properties due to its structural characteristics.

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-(Methyl-phenyl-amino)-butan-2-one | C₁₁H₁₅NO | Lacks benzyl group; different biological activity |

| N,N-Dimethylbutanamide | C₇H₁₅NO | Simpler structure; primarily a solvent |

| Benzylamine | C₇H₈N | Basic amine; significant reactivity |

Propiedades

IUPAC Name |

4-[benzyl(methyl)amino]butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-11(14)8-9-13(2)10-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXVHCSAINGHIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558829 | |

| Record name | 4-[Benzyl(methyl)amino]butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16635-00-0 | |

| Record name | 4-[Benzyl(methyl)amino]butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.